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Compound of Interest

Compound Name: 5-Chloro-4-methyl-2-nitropyridine

Cat. No.: B13876574 Get Quote

Technical Guide: GC-MS Elucidation and Comparative Fragmentation of 5-Chloro-4-methyl-2-
nitropyridine

Executive Summary
5-Chloro-4-methyl-2-nitropyridine is a critical heterocyclic intermediate used in the synthesis

of agrochemicals and kinase inhibitors. In drug development, its structural integrity is

paramount, yet it is frequently confused with regioisomers such as 2-chloro-4-methyl-3-

nitropyridine or 4-chloro-2-methyl-3-nitropyridine.

This guide provides a definitive mass spectrometric characterization of 5-Chloro-4-methyl-2-
nitropyridine. Unlike its isomers, this compound lacks an ortho relationship between the nitro

and methyl groups, resulting in a distinct fragmentation fingerprint characterized by the

absence of the [M-17]⁺ (loss of OH) rearrangement peak, a feature that dominates the spectra

of its ortho-substituted counterparts.
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Property Specification

IUPAC Name 5-Chloro-4-methyl-2-nitropyridine

Molecular Formula C₆H₅ClN₂O₂

Exact Mass 172.0040 (³⁵Cl)

Molecular Weight 172.57 g/mol

Isotopic Pattern Distinct ³⁵Cl/³⁷Cl ratio (3:1) at m/z 172/174

Key Structural Feature
Nitro group (C2) is meta to Methyl (C4) and para

to Chloro (C5). No Ortho Effect.

Experimental Protocol: GC-MS Acquisition
To replicate the fragmentation patterns described below, the following standardized protocol is

recommended. This method ensures sufficient thermal stability for the nitro group while

maximizing ionization efficiency.

Sample Preparation:

Solvent: Dichloromethane (HPLC Grade).

Concentration: 100 µg/mL.

Derivatization: None required (compound is sufficiently volatile).

GC Parameters:

Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID × 0.25 µm df).

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Splitless mode @ 250°C.

Oven Program: 60°C (1 min hold) → 20°C/min → 280°C (3 min hold).

MS Parameters (EI Source):
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Ionization Energy: 70 eV.

Source Temp: 230°C.

Transfer Line: 280°C.

Scan Range: m/z 40–300.

Fragmentation Analysis & Mechanistic Pathways
The Electron Ionization (EI) spectrum of 5-Chloro-4-methyl-2-nitropyridine is governed by

the stability of the pyridine ring and the lability of the nitro group.

Primary Ion Clusters
Molecular Ion [M]⁺ (m/z 172/174):

The molecular ion is distinct but not the base peak due to the labile nitro group.

Diagnostic: A 3:1 intensity ratio between m/z 172 and 174 confirms the presence of one

Chlorine atom.

Loss of Nitro Group [M-NO₂]⁺ (m/z 126/128):

Mechanism: Radical cleavage of the C-N bond connecting the nitro group to the pyridine

ring.

Observation: This is typically the Base Peak (100%). The resulting ion is a

chloromethylpyridine cation (C₆H₅ClN⁺), which retains the chlorine isotope pattern

(126/128).

Loss of Nitroso [M-NO]⁺ (m/z 142/144):

Mechanism: Nitro-nitrite rearrangement followed by loss of NO radical.

Observation: A significant secondary peak.

Ring Degradation (m/z 90/92):
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Mechanism: Loss of HCl from the [M-NO₂]⁺ species or loss of HCN/HNC from the ring

structure.

Visualizing the Fragmentation Pathway
The following diagram illustrates the primary decay channels. Note the absence of the "Ortho-

Effect" pathway.
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Click to download full resolution via product page

Figure 1: Mechanistic fragmentation pathway of 5-Chloro-4-methyl-2-nitropyridine. The

dominant pathway is the direct loss of the nitro group.

Comparative Guide: Distinguishing Isomers
The most common analytical challenge is distinguishing the target compound from its isomers

where the methyl and nitro groups are adjacent (ortho).

The "Ortho Effect" Rule: In nitropyridines where a methyl group is ortho to the nitro group (e.g.,

positions 3 and 4), a specific rearrangement occurs:

Hydrogen transfer from Methyl to Nitro oxygen.

Loss of an OH radical (17 Da).[1]

Formation of a stable [M-17]⁺ ion.

Since 5-Chloro-4-methyl-2-nitropyridine has a meta relationship (positions 2 and 4), this

pathway is blocked.

Differentiation Table
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Feature
Target: 5-Chloro-4-

methyl-2-

nitropyridine

Isomer: 2-Chloro-4-

methyl-3-

nitropyridine

Isomer: 3-Methyl-2-

nitropyridine

Structure NO₂ (C2) / Me (C4) NO₂ (C3) / Me (C4) NO₂ (C2) / Me (C3)

Relationship Meta (Non-adjacent) Ortho (Adjacent) Ortho (Adjacent)

[M-OH]⁺ (m/z 155)
Absent / Negligible

(<2%)

Prominent / Base

Peak
Prominent

Base Peak m/z 126 [M-NO₂]⁺ m/z 155 [M-OH]⁺ m/z 121 [M-OH]⁺

[M-NO₂]⁺ Dominant Moderate Moderate

Analyst Note: If your spectrum shows a significant peak at m/z 155, you likely have the 3-nitro

isomer, not the 2-nitro target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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